3-{Spiro[2.5]octan-6-yl}aniline
Description
3-{Spiro[2.5]octan-6-yl}aniline is a bicyclic organic compound featuring a spiro[2.5]octane core fused to an aniline group at the 3-position. The spiro[2.5]octane system consists of a six-membered cyclohexane ring and a smaller five-membered cyclopropane ring connected via a single spiro carbon atom. This unique architecture imparts conformational rigidity, which is advantageous in medicinal chemistry for stabilizing bioactive conformations and enhancing selectivity .
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-spiro[2.5]octan-6-ylaniline |
InChI |
InChI=1S/C14H19N/c15-13-3-1-2-12(10-13)11-4-6-14(7-5-11)8-9-14/h1-3,10-11H,4-9,15H2 |
InChI Key |
CLZIOBCSWRMRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC(=CC=C3)N)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Spiro[2.5]octan-6-yl}aniline typically involves the formation of the spirocyclic structure followed by the introduction of the aniline group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclohexanone derivative with aniline in the presence of a catalyst can yield the desired spirocyclic aniline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-{Spiro[2.5]octan-6-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives .
Scientific Research Applications
3-{Spiro[2.5]octan-6-yl}aniline is a chemical compound with a spirocyclic structure and an aniline group, making it useful in scientific research across chemistry, biology, and industry. The spirocyclic structure combined with the aniline group gives it unique chemical properties, making it valuable for various applications in research and industry.
Scientific Research Applications
This compound has applications in diverse scientific fields:
- Chemistry It serves as a building block in synthesizing complex spirocyclic compounds.
- Biology Its unique structure makes it a candidate for studying enzyme interactions and receptor binding. Studies exploring interactions with biological targets are essential for understanding potential therapeutic effects. Research on structurally similar compounds indicates that the spirocyclic nature could facilitate unique binding affinities with proteins or enzymes, influencing cellular processes.
- Industry Due to its stability and reactivity, it can be employed in producing advanced materials like polymers and resins.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction Reduction reactions can convert it into different amine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
- Substitution The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted products. Electrophilic aromatic substitution reactions typically use reagents like halogens , or nitrating agents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.
Mechanism of Action
The mechanism by which 3-{Spiro[2.5]octan-6-yl}aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- This may influence solubility and pharmacokinetic properties .
- Substituent Position: The 2- vs.
- Functional Groups : The pyrazolo-pyrimidine derivative (CAS: 1365170-16-6) incorporates a heteroaromatic system, making it more suited for targeting kinase enzymes or nucleotide-binding domains in drug discovery .
Physicochemical and Commercial Considerations
- Solubility and Stability : The azaspiro analog’s oxygen and nitrogen atoms improve aqueous solubility compared to the hydrophobic all-carbon spiro system. However, the latter’s rigidity may enhance thermal stability.
- Commercial Availability: 2-(6-Azaspiro[2.5]octan-6-yl)aniline is available from suppliers like American Elements in high purity grades (99.999%), indicating demand for life sciences research .
Research and Application Trends
- Drug Discovery : Spiro scaffolds are prized for mimicking peptide backbones and enhancing target binding. The pyrazolo-pyrimidine derivative’s discontinued status (CAS: 1365170-16-6) suggests it may have been explored as a kinase inhibitor candidate .
- Material Science : The rigidity of spiro compounds makes them candidates for liquid crystals or polymers requiring controlled conformational dynamics.
Biological Activity
3-{Spiro[2.5]octan-6-yl}aniline is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the spiro[2.5]octane moiety contributes to its three-dimensional conformation, which is pivotal in its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can inhibit bacterial growth and exhibit antifungal properties.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : Some spirocyclic compounds have been identified as inhibitors of specific enzymes, including β-lactamases, which are critical in antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aniline ring or modifications to the spirocyclic structure can significantly influence its biological efficacy.
| Compound | Structure | Activity Type | Reference |
|---|---|---|---|
| 1 | Structure 1 | Antimicrobial | |
| 2 | Structure 2 | Anticancer | |
| 3 | Structure 3 | Enzyme Inhibition |
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antimicrobial Activity : A study evaluated a series of spirocyclic anilines against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of spirocyclic anilines on various cancer cell lines (e.g., MCF-7, HeLa). The study found that some derivatives induced apoptosis in cancer cells, suggesting their potential as therapeutic agents.
- Enzyme Inhibition Studies : Research focused on the inhibition of β-lactamase enzymes by spirocyclic anilines demonstrated that modifications to the aniline portion could enhance binding affinity, thereby improving their effectiveness as enzyme inhibitors.
Pharmacokinetic and Toxicological Profiles
Understanding the pharmacokinetics and toxicity of this compound is essential for its development as a drug candidate. Key considerations include:
- Absorption and Distribution : The lipophilicity of the compound influences its absorption and distribution in biological systems.
- Metabolism : Investigations into metabolic pathways are necessary to predict potential drug interactions and clearance rates.
- Toxicity Assessments : Evaluating cytotoxicity in non-cancerous cell lines helps determine safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
